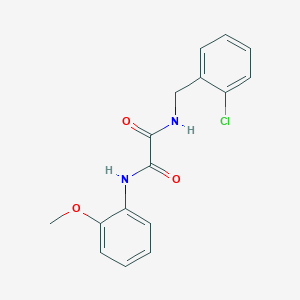![molecular formula C15H21ClN2O2S2 B4904529 [2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B4904529.png)
[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate is a chemical compound with a complex structure that includes a chlorophenoxy group, an ethylamino group, and a diethylcarbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with ethylenediamine to form the intermediate 2-(4-chlorophenoxy)ethylamine. This intermediate is further reacted with diethylcarbamodithioic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Phenols, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, making it a candidate for drug development in treating diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of proteases or kinases, leading to altered cellular functions. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Eigenschaften
IUPAC Name |
[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S2/c1-3-18(4-2)15(21)22-11-14(19)17-9-10-20-13-7-5-12(16)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLGTQHNJTABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4904449.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B4904456.png)
![4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4904458.png)

![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4904468.png)
![(3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4904473.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4904484.png)
![1-anilino-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4904503.png)
![N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B4904510.png)
![2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4904514.png)
![4-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid](/img/structure/B4904521.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4904524.png)
![3-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4904542.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4904550.png)
